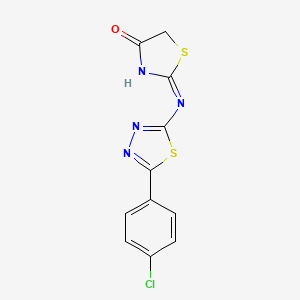![molecular formula C12H10N2O B12920040 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole CAS No. 61292-54-4](/img/structure/B12920040.png)
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group substituted with a prop-2-yn-1-yloxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from the phenol reacts with the propargyl bromide to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole has several scientific research applications:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various biological molecules, leading to oxidative stress and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares the prop-2-yn-1-yl group and has similar reactivity.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a prop-2-yn-1-yl group, used in the synthesis of heterocyclic compounds.
Uniqueness: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is unique due to its combination of an imidazole ring and a phenyl group with a prop-2-yn-1-yloxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61292-54-4 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(2-prop-2-ynoxyphenyl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2 |
Clé InChI |
CZXXUCIWDMYADR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=CC=C1N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


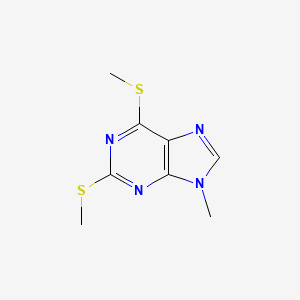
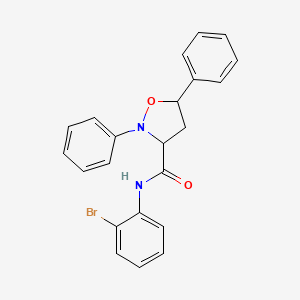
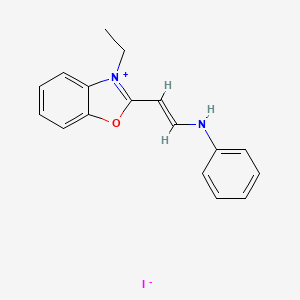
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
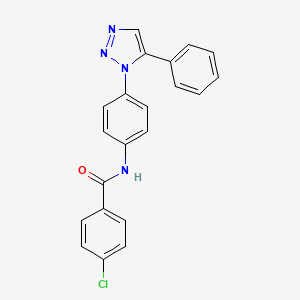
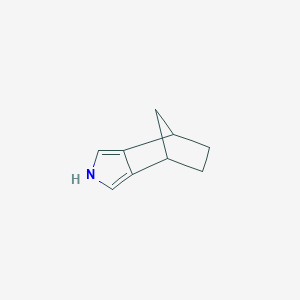

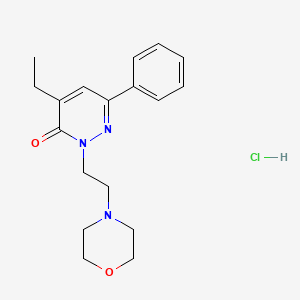
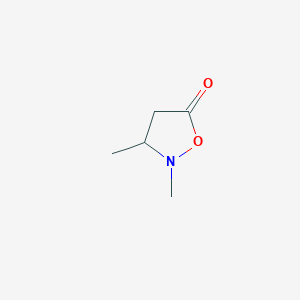
![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
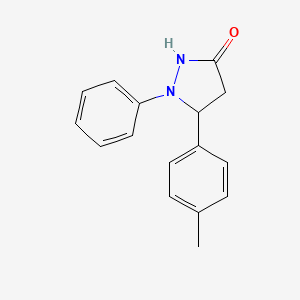
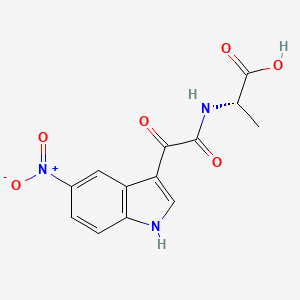
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
